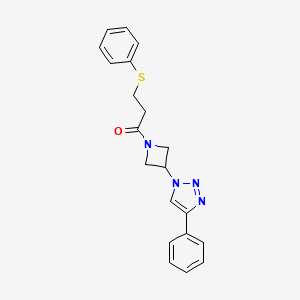

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one features a propan-1-one backbone substituted with a phenylthio group and a 4-phenyl-1,2,3-triazole-linked azetidine ring. This structure combines a rigid heterocyclic system (azetidine-triazole) with a sulfur-containing aromatic moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c25-20(11-12-26-18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPYRIUUXYOMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Addition Reactions: Electrophilic addition reactions can be performed using electrophiles like bromine (Br₂) or hydrogen halides (HX).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and azetidine rings make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial and antioxidant agent. Its ability to inhibit the growth of various microorganisms and scavenge free radicals makes it valuable in the development of new therapeutic agents.

Medicine: The compound's biological activity has led to its exploration as a potential drug candidate. Its antimicrobial properties suggest it could be used in the treatment of infections, while its antioxidant properties may be beneficial in preventing oxidative stress-related diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in polymer chemistry, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Q & A

Q. What are the key synthetic strategies for 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the azetidine and triazole moieties. Key steps include:

- Triazole-azetidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-phenyl-1,2,3-triazole to the azetidine ring .

- Thioether linkage formation : Nucleophilic substitution or thiol-ene reactions to introduce the phenylthio group .

- Reaction condition optimization : Temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (4–12 hours) critically affect yield (50–75%) and purity. For example, prolonged heating may degrade the azetidine ring, reducing yield .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-spectroscopic approach is required:

- NMR spectroscopy : and NMR confirm azetidine ring conformation (e.g., δ 4.2–4.8 ppm for azetidine protons) and phenylthio group connectivity (δ 7.2–7.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the triazole-azetidine core .

- Infrared (IR) spectroscopy : Peaks at 1650–1700 cm confirm the ketone group, while 2100–2200 cm indicates triazole C-N stretching .

Advanced Research Questions

Q. How can microwave-assisted synthesis or solvent-free conditions optimize the synthesis of this compound?

- Methodological Answer : Microwave irradiation reduces reaction times (from hours to minutes) and improves yields by enhancing reaction homogeneity. For example:

- Triazole formation : Microwave-assisted CuAAC at 100°C for 15 minutes achieves 85% yield compared to 60% under conventional heating .

- Solvent-free protocols : Eliminating solvents like DMF reduces purification complexity and improves atom economy, particularly in azetidine-thioether bond formation .

Q. What methodologies are recommended for analyzing conflicting bioactivity data across different assays?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC variability in enzyme inhibition assays) require:

- Assay standardization : Control for variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .

- Structural analysis : Compare bioactive conformers using X-ray crystallography or molecular docking to identify binding pose inconsistencies .

Q. What are the key considerations in designing derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Focus on modular modifications:

- Azetidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance metabolic stability .

- Triazole modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate solubility and target engagement .

- Thioether optimization : Replace phenylthio with alkylthio groups to reduce oxidative degradation .

Q. How can researchers address discrepancies in reported synthetic yields due to varying reaction conditions?

- Methodological Answer : Systematic parameter screening is essential:

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading) impacting yield .

- In-line monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .

- Scale-up validation : Reproduce small-scale optimized conditions (e.g., 0.1 mmol to 10 mmol) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.